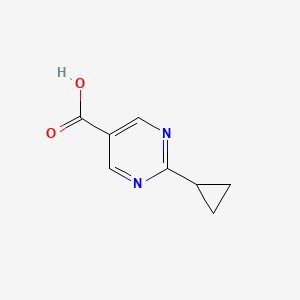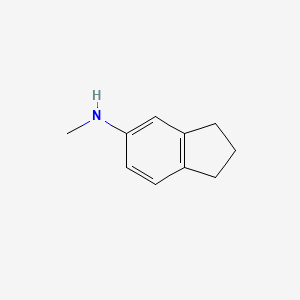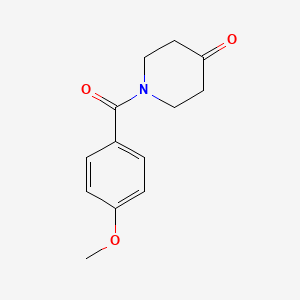
1-(4-Methoxybenzoyl)piperidin-4-one
概要
説明
1-(4-Methoxybenzoyl)piperidin-4-one is an organic compound with the molecular formula C13H15NO3 It is a derivative of piperidin-4-one, where the piperidine ring is substituted with a 4-methoxybenzoyl group
科学的研究の応用
1-(4-Methoxybenzoyl)piperidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of materials with non-linear optical properties.
作用機序
While the specific mechanism of action for “1-(4-Methoxybenzoyl)piperidin-4-one” is not mentioned in the retrieved papers, piperidone derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
将来の方向性
The future directions for “1-(4-Methoxybenzoyl)piperidin-4-one” and similar compounds could involve further exploration of their biological activities and potential applications in medicine, particularly in the treatment of various types of cancers . More research could also be done to improve the synthesis methods and to better understand the mechanisms of action .
準備方法
1-(4-Methoxybenzoyl)piperidin-4-one can be synthesized using Claisen–Schmidt and Schotten–Baumann condensation reaction methods . The synthesis involves the reaction of 4-methoxybenzaldehyde with piperidin-4-one in the presence of sodium hydroxide and ethanol . The intermediate compound is then further reacted to form the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反応の分析
1-(4-Methoxybenzoyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
1-(4-Methoxybenzoyl)piperidin-4-one can be compared with other similar compounds, such as:
- (2E)-1-(4-chlorophenyl)-3-(4-diethylaminophenyl)-prop-2-en-1-one
- 2,5-bis(4-hydroxy-3-methoxybenzylidene)cyclopentanone
- (2E,6E)-2-benzylidene-6-(4-methoxybenzylidene)cyclohexanone These compounds share structural similarities but differ in their specific functional groups and applications . The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, such as its non-linear optical characteristics.
特性
IUPAC Name |
1-(4-methoxybenzoyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-12-4-2-10(3-5-12)13(16)14-8-6-11(15)7-9-14/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFHRKGREARMOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631671 | |
| Record name | 1-(4-Methoxybenzoyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91586-26-4 | |
| Record name | 1-(4-Methoxybenzoyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


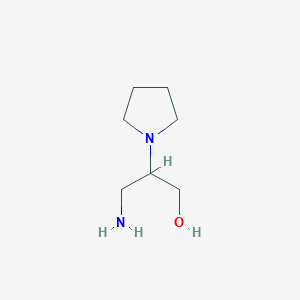
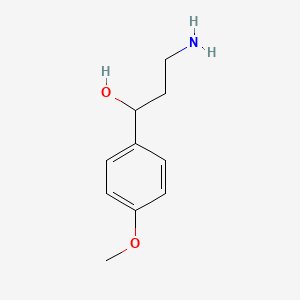



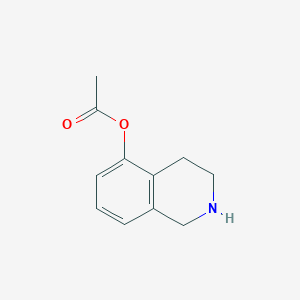
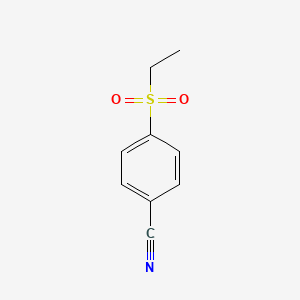
![5-[N-(3',5'-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole](/img/structure/B1371368.png)




